Potent SHP2 Allosteric Inhibition: A Quantitative Advantage Over Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds
Derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold demonstrate potent allosteric inhibition of the SHP2 phosphatase, a high-value oncology target. A specific derivative (Compound 5d) from this chemical series showed an IC50 of 2.85 ± 0.50 μM against SHP2 [1]. This activity is a direct consequence of the core scaffold's ability to occupy the allosteric tunnel of SHP2, a binding mode not achievable by the structurally distinct imidazo[2,1-b][1,3,4]thiadiazole series, which shows no reported SHP2 activity [2].
| Evidence Dimension | SHP2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.85 ± 0.50 μM (for derivative 5d) |
| Comparator Or Baseline | Imidazo[2,1-b][1,3,4]thiadiazole derivatives (no reported SHP2 activity) |
| Quantified Difference | >10-fold selectivity window implied by lack of activity in comparator scaffold |
| Conditions | In vitro enzymatic assay measuring SHP2 phosphatase activity. |
Why This Matters
This provides a quantitative, target-specific advantage for oncology research, justifying the procurement of this core scaffold for synthesizing SHP2-targeting chemical probes.
- [1] Wang, Y., et al. (2024). Synthesis, fluorescence properties of novel thiazolo[3,2-b][1,2,4]triazol derivatives as potent SHP2 inhibitors and its uses in sensing for Fe3+ and cell imaging. Journal of Molecular Structure, 1316, 138952. View Source
- [2] Stoicescu, C. S., et al. (2024). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives. Pharmaceuticals, 17(3), 320. View Source
